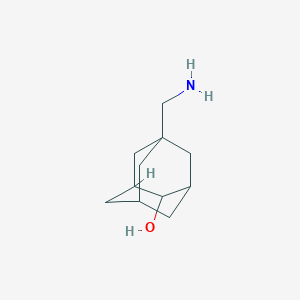

5-(Aminomethyl)adamantan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Aminomethyl)adamantan-2-OL is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse therapeutic applications. The rigid cage structure of adamantane enhances the stability and distribution of its derivatives in biological systems, making them valuable in drug discovery and other scientific research fields .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Aminomethyl)adamantan-2-OL has been explored for its potential therapeutic applications, particularly in the following areas:

- Antiviral Activity : The compound shows promise in developing antiviral agents targeting influenza viruses and other pathogens. Its mechanism involves inhibiting viral replication by affecting the M2 proton channel essential for viral uncoating.

- Neuroprotective Effects : It acts as an antagonist at NMDA receptors, which modulates glutamatergic neurotransmission. This property is particularly beneficial in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Polymer Synthesis

The compound serves as a valuable monomer in synthesizing various polymers with unique properties. Its rigid adamantane core and functional groups can influence polymer structure and functionality, leading to materials with potential applications in:

- Drug Delivery Systems : By modifying the compound's structure, researchers can enhance drug solubility and stability, facilitating targeted delivery mechanisms.

- Advanced Materials : The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in electronics and sensors.

Material Science

This compound is also utilized in developing organic frameworks (OFs), which are porous materials with applications in gas storage, separation, and catalysis. Its incorporation into OFs can lead to materials with tunable pore sizes and functionalities, enabling selective adsorption of various molecules.

Antiviral Efficacy Against Influenza A

A study demonstrated that modifications to the structure of this compound could enhance its efficacy against H1N1 strains resistant to conventional treatments. For instance, adding a single CH₂ group to the methyl adduct restored activity against resistant strains. The following table summarizes the EC50 values for various derivatives tested against different influenza strains:

| Compound | Strain | EC50 (μM) |

|---|---|---|

| This compound | H3N2 (M2 WT) | 2.77 ± 0.29 |

| Modified Derivative | H1N1 (M2 S31N) | <24 |

Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antibacterial properties. A case study reported that these compounds exhibited broad-spectrum antibacterial activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)adamantan-2-OL typically involves the functionalization of the adamantane core. One common method is the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further functionalization to introduce the aminomethyl group . Another approach involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)adamantan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aminomethyl group can be reduced to form different amine derivatives.

Substitution: The hydroxyl and aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, such as ketones, amines, and carboxylic acids .

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)adamantan-2-OL involves its interaction with various molecular targets and pathways. The rigid cage structure of adamantane enhances its ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can disrupt enzyme activity and modulate signaling pathways, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Aminoadamantane: Known for its antiviral and antiparkinsonian activities.

1,3-Dehydroadamantane: Used in organic synthesis and material science.

2-(2-Butene)-adamantane:

Uniqueness

5-(Aminomethyl)adamantan-2-OL is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and aminomethyl groups allows for versatile chemical modifications and potential therapeutic applications .

Biologische Aktivität

5-(Aminomethyl)adamantan-2-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique adamantane core, which contributes to its biological activity. The presence of both hydroxyl and aminomethyl functional groups enhances its chemical reactivity and ability to interact with various biological targets. This compound can penetrate cellular membranes effectively, allowing it to modulate enzyme activities and signaling pathways crucial for therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : The compound has shown potential against viral infections, likely due to its ability to interfere with viral replication processes.

- Antibacterial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anti-proliferative Effects : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential application in oncology.

- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may also influence neurological pathways.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Interaction : The rigid structure of adamantane enhances membrane penetration, allowing the compound to interact with cellular membranes and disrupt normal cellular functions.

- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways, impacting processes such as inflammation and cell signaling.

- Receptor Binding : It can bind to various receptors, potentially altering their activity and leading to therapeutic outcomes.

Research Findings

Recent studies have explored the biological efficacy of this compound and its derivatives. Key findings include:

Antimicrobial Activity

A study evaluated the antibacterial properties of adamantane derivatives, including this compound. The results indicated potent activity against several bacterial strains, with growth inhibition zones exceeding 18 mm for some derivatives compared to standard antibiotics like ampicillin and ciprofloxacin .

Anti-proliferative Activity

In vitro assays demonstrated that this compound showed significant anti-proliferative effects against human tumor cell lines. Notably, compounds derived from this structure exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Aminoadamantane | Amino group at position 1 | Antiviral and antiparkinsonian |

| 1,3-Dehydroadamantane | Double bond between positions 1 and 3 | Used in organic synthesis |

| 2-(2-Butene)-adamantane | Alkene substituent at position 2 | Potential use in material science |

| This compound | Hydroxyl and aminomethyl groups | Antiviral, antibacterial, anti-proliferative |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Viral Infections : A study demonstrated that derivatives effectively inhibited viral replication in cell culture models, suggesting a mechanism involving interference with viral entry or replication .

- Cancer Treatment : Research on anti-cancer properties revealed that treatment with this compound led to reduced cell viability in multiple cancer cell lines through apoptosis induction .

- Neurodegenerative Disorders : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

5-(aminomethyl)adamantan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVWYKRNBLKXQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.